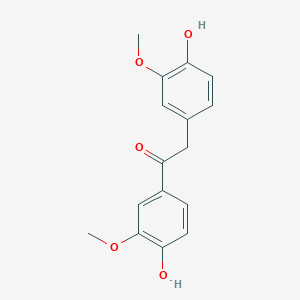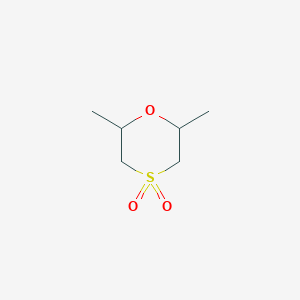
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide is a chemical compound with the molecular formula C6H12O3S. It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-oxathiane 4,4-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-1,4-oxathiane with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like sulfuric acid or hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
化学反応の分析
Types of Reactions
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur and oxygen atoms in the ring structure, which can act as reactive sites .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to reduce the dioxide functionality.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .
科学的研究の応用
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2,6-Dimethyl-1,4-oxathiane 4,4-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its ability to donate or accept electrons makes it a versatile molecule in various biochemical reactions .
類似化合物との比較
Similar Compounds
1,4-Oxathiane: A related compound without the dioxide functionality, used in similar applications but with different reactivity.
2,6-Dimethyl-1,4-thioxane: Another sulfur-containing heterocycle with distinct chemical properties.
1,4-Oxathiin: A compound with a similar ring structure but different substituents, used in the synthesis of fungicides
Uniqueness
Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .
特性
CAS番号 |
6633-86-9 |
|---|---|
分子式 |
C6H12O3S |
分子量 |
164.22 g/mol |
IUPAC名 |
2,6-dimethyl-1,4-oxathiane 4,4-dioxide |
InChI |
InChI=1S/C6H12O3S/c1-5-3-10(7,8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 |
InChIキー |
BYFBUKDTCFHYTP-UHFFFAOYSA-N |
正規SMILES |
CC1CS(=O)(=O)CC(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
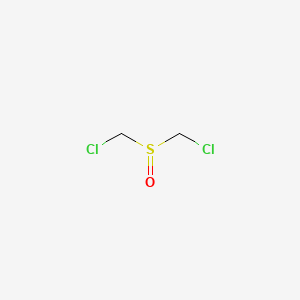


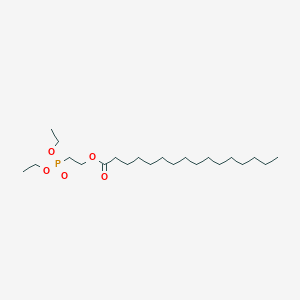
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
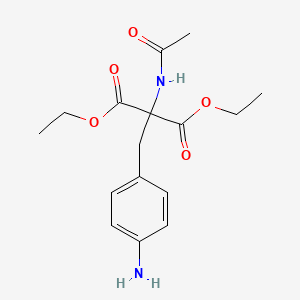
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

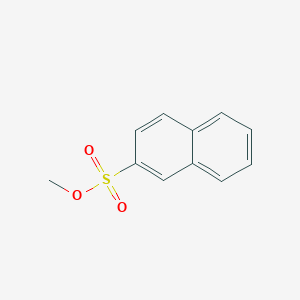

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
